
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds related to 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone involves multiple steps and regioselective processes. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines to afford the target compounds . Additionally, a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, includes nucleophilic aromatic substitution, hydrogenation, and iodination, which required optimization for successful scale-up .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. For example, the optimized molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone and its vibrational assignments are in agreement with XRD data, and the stability of the molecule has been analyzed using NBO analysis . Similarly, the molecular structure of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has been confirmed by X-ray diffraction studies .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their electronic properties. HOMO and LUMO analysis is used to determine charge transfer within the molecules, with the carbonyl group often being the most reactive part due to its electronegativity . The first hyperpolarizability of these compounds has also been calculated to assess their potential role in nonlinear optics .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The molecular electrostatic potential (MEP) analysis shows the distribution of charges across the molecule, which is crucial for understanding its reactivity and interaction with other molecules . The crystal packing of these compounds is often dominated by weak intermolecular interactions, which can be analyzed using Hirshfeld surface analysis .
Case Studies
In terms of biological activity, some derivatives have been tested for their antifungal activity against strains of Candida, showing moderate activity . Molecular docking studies suggest that certain structural features, such as the fluorine atom and ethanone group, are crucial for binding and that these compounds might exhibit inhibitory activity against TPII and may act as anti-neoplastic agents .
Aplicaciones Científicas De Investigación
Novel Compounds and Their Pharmacological Evaluation
A study designed and synthesized a new compound, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032), to evaluate its anxiolytic-like effect through pharmacological screening. The compound demonstrated significant anxiolytic-like activity without altering mnemonic activity, suggesting its potential as a therapeutic agent for anxiety disorders. This research provides insight into the therapeutic applications of novel compounds related to 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone in treating psychiatric conditions (Brito et al., 2017).
Safety and Metabolism Studies
Another study on SB-649868, a novel orexin 1 and 2 receptor antagonist, provides valuable information on the disposition and metabolism of related compounds in humans. This research aimed to understand the safety and metabolic pathways of SB-649868, shedding light on the pharmacokinetics of novel therapeutic agents. Such studies are crucial for determining the safety and efficacy of new drugs, including those structurally related to this compound, for the treatment of insomnia and potentially other disorders (Renzulli et al., 2011).
Research on Compound Mechanisms and Effects
Research on the chronic effects of parkinsonism due to substance use highlights the importance of understanding the neurological impact of various compounds, including those structurally similar to this compound. Although this study focuses on the adverse effects of certain illicit drugs, it emphasizes the need for comprehensive research on the neurological mechanisms and potential therapeutic or harmful effects of novel compounds (Hansen J N Van et al., 1983).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with receptors such as theH4 receptor , which is expressed in the membrane of immune cells . This receptor is responsible for histamine-induced chemotaxis and is a potential target for the design and synthesis of new compounds for treating chronic inflammatory diseases .
Mode of Action
It’s worth noting that similar compounds have shown activity on theribosomal s6 kinase p70S6Kβ (S6K2) . This suggests that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the potential interaction with the h4 receptor and s6k2, it can be inferred that the compound may influenceinflammatory pathways and protein synthesis pathways .
Result of Action
Given the potential interaction with the h4 receptor and s6k2, it can be inferred that the compound may have effects oncellular chemotaxis and protein synthesis .
Propiedades
IUPAC Name |
1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-10(15)13-7-3-11(4-8-13)9-14-6-2-5-12-14/h2,5-6,11H,3-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZZEJKKXSCYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)
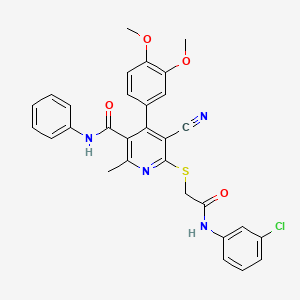
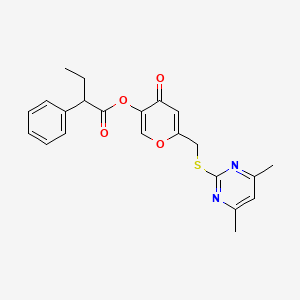
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B3017942.png)
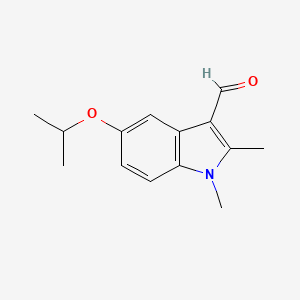
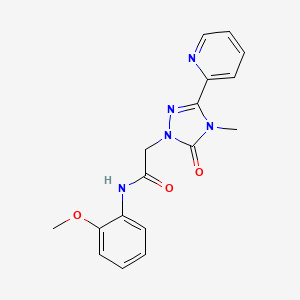
![Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017948.png)
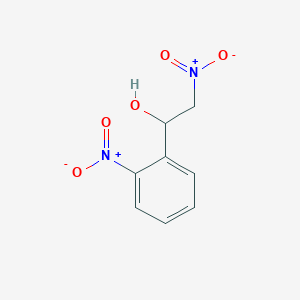
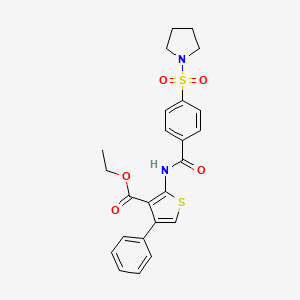
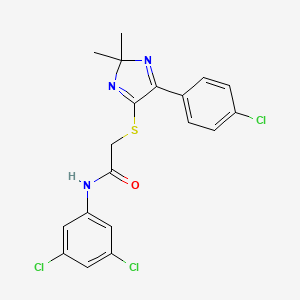
![5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3017958.png)